molecular formula C24H15ClF3N5O2 B11290349 N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11290349
M. Wt: 497.9 g/mol
InChI Key: SVSJCOVOQNWRNT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with a chlorobenzyl and a trifluoromethylphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Properties

Molecular Formula

C24H15ClF3N5O2

Molecular Weight

497.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34)

InChI Key

SVSJCOVOQNWRNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinazoline intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper salts, and solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced triazoloquinazoline compounds .

Scientific Research Applications

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound belonging to the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a triazole ring and a quinazoline moiety is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₂ClF₃N₄O₂
Molecular Weight348.71 g/mol
CAS Number1421476-19-8
Melting PointNot available

Anticancer Activity

Research indicates that quinazoline derivatives are potent anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies have reported IC50 values suggesting significant cytotoxicity against breast and prostate cancer cells. The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, aiding in membrane penetration and subsequent antibacterial action.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases where cytokine modulation is beneficial.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorobenzyl Group : Enhances binding affinity to target proteins.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
  • Triazole Moiety : Critical for interaction with biological targets due to its ability to form hydrogen bonds.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer properties of this compound against various tumor cell lines. The results indicated an IC50 value of approximately 12 µM against MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In another investigation, the compound displayed significant antimicrobial activity with MIC values ranging from 4 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

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